(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolobenzimidazoles This compound is characterized by its unique structure, which includes a dichlorobenzylidene group and a thiazolobenzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 7,8-dimethylthiazolo[3,2-a]benzimidazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolobenzimidazole derivatives.
Scientific Research Applications
(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorobenzylidene)-1,3-thiazolidine-4-one
- 2-(2,4-dichlorobenzylidene)-1,3-thiazole
- 2-(2,4-dichlorobenzylidene)-1,3-benzimidazole
Uniqueness
(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its specific structural features, such as the presence of both dichlorobenzylidene and thiazolobenzimidazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12Cl2N2OS |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H12Cl2N2OS/c1-9-3-6-14-16(10(9)2)21-18-22(14)17(23)15(24-18)7-11-4-5-12(19)8-13(11)20/h3-8H,1-2H3/b15-7+ |
InChI Key |
WCHZOQHSEBQBOP-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C\C4=C(C=C(C=C4)Cl)Cl)/SC3=N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=N2)C |
Origin of Product |
United States |
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